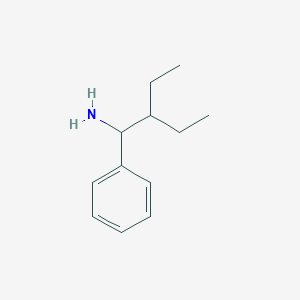

(1-Amino-2-ethylbutyl)benzene

Descripción general

Descripción

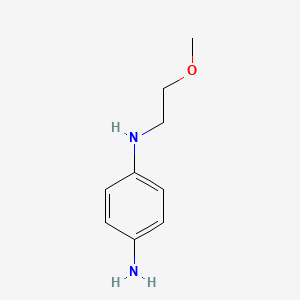

(1-Amino-2-ethylbutyl)benzene is a chemical compound with the CAS Number: 6668-28-6 . Its molecular weight is 177.29 and its IUPAC name is 2-ethyl-1-phenylbutylamine .

Molecular Structure Analysis

The molecule contains a total of 32 bond(s). There are 13 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 primary amine(s) (aliphatic) . The molecule contains a total of 32 atom(s). There are 19 Hydrogen atom(s), 12 Carbon atom(s) and 1 Nitrogen atom(s) .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activities

Compounds similar to "(1-Amino-2-ethylbutyl)benzene" have been synthesized and studied for their antibacterial activities against various bacterial strains. These studies suggest that modifications to the benzene core can lead to compounds with significant antibacterial properties, showcasing the potential for developing new antibacterial agents (Desai & Chikhalia, 2005).

Thermodynamics and Solubility in Biological Systems

Research on the interactions between benzene derivatives and biological molecules like amino acids can provide insights into the stability and behavior of proteins and other macromolecules in biological systems. Such studies are crucial for understanding the fundamental aspects of biochemistry and molecular biology (Kustov, Antonova, & Smirnova, 2014).

Development of New Therapeutic Agents

The synthesis of benzene derivatives and their evaluation as potential therapeutic agents, particularly in cancer research, is a significant area of study. These compounds are explored for their ability to induce apoptosis in cancer cells, offering pathways to new cancer treatments (Gad et al., 2020).

Material Science and Catalysis

Benzene derivatives play a critical role in material science, particularly in the development of organic semiconductors and catalytic agents. Research in this area explores the synthesis and application of benzene-based compounds in creating new materials with desirable electrical, optical, or catalytic properties (Gao et al., 2007).

Environmental Applications

Studies on the removal of volatile organic compounds (VOCs) like ethyl benzene from the air using photocatalytic methods are essential for environmental protection. These research efforts aim to develop efficient and sustainable ways to mitigate air pollution caused by industrial activities (Derakhshan-Nejad et al., 2020).

Mecanismo De Acción

Target of Action

It is known that benzene and its derivatives generally interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

Benzene has been shown to alter gene expression and biochemical pathways, with effects apparent at doses as low as 100 ppb in air .

Result of Action

Benzene and its derivatives have been associated with various health effects, including hematological effects and cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Amino-2-ethylbutyl)benzene. For instance, benzene exposure can occur occupationally, in the general environment, and in the home as a result of the ubiquitous use of benzene-containing petroleum products . Furthermore, the presence of benzene in petrol and as a widely used industrial solvent can result in significant occupational exposure .

Propiedades

IUPAC Name |

2-ethyl-1-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-10(4-2)12(13)11-8-6-5-7-9-11/h5-10,12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTUEYIAFUBWHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Amino-2-ethylbutyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)

![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)

![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)

![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)

![tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B3371287.png)

![3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B3371293.png)